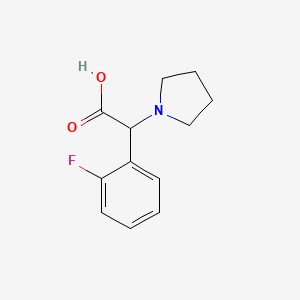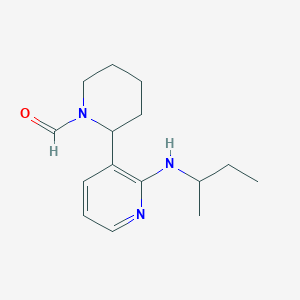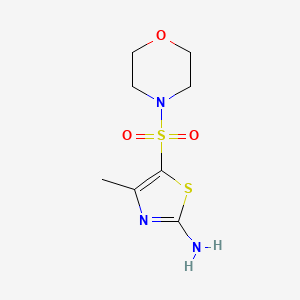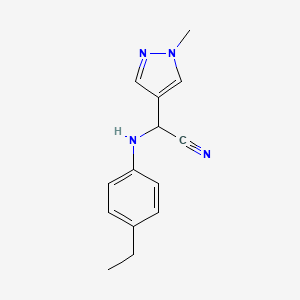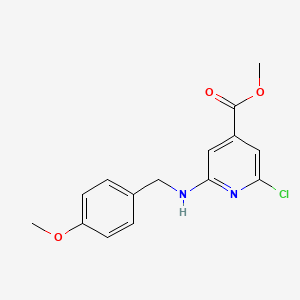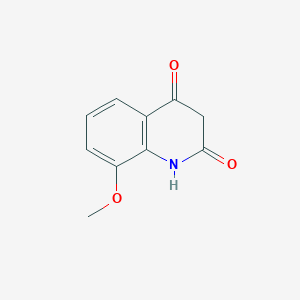
8-Methoxyquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with methoxy and dione functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 8-methoxyquinoline with suitable reagents to introduce the dione functionality at the 2 and 4 positions. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild to moderate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
8-Methoxyquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methoxyquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Quinoline: The parent compound of 8-Methoxyquinoline-2,4(1H,3H)-dione, which lacks the methoxy and dione groups.
8-Hydroxyquinoline: A similar compound with a hydroxyl group instead of a methoxy group.
2,4-Dioxoquinoline: A compound with dione groups at the 2 and 4 positions but without the methoxy group.
Uniqueness: this compound is unique due to the presence of both methoxy and dione functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
8-methoxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-4H,5H2,1H3,(H,11,13) |
Clave InChI |
RTVHGTINVQIECB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


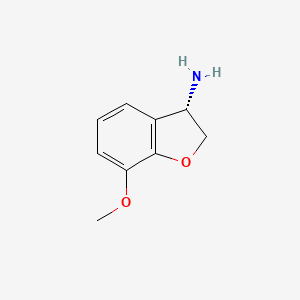
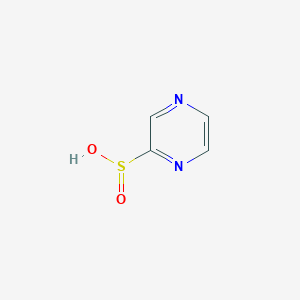
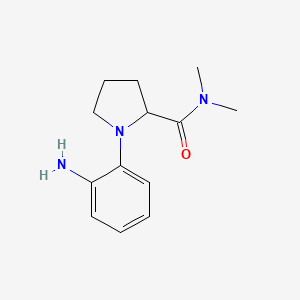

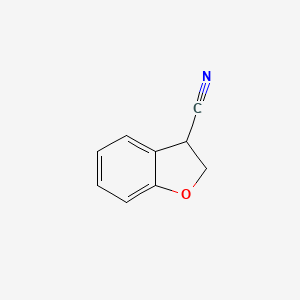
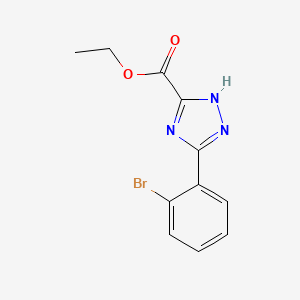
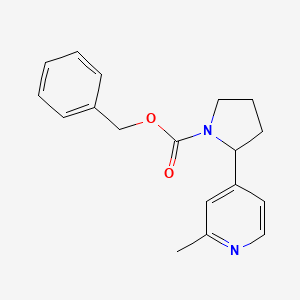
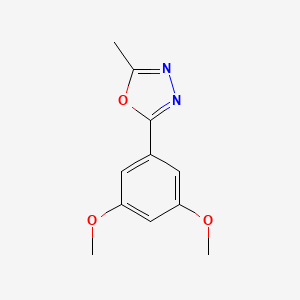
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
